molecular formula C9H12N2O B2858649 3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one CAS No. 865855-13-6

3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one

Cat. No.: B2858649
CAS No.: 865855-13-6
M. Wt: 164.208
InChI Key: FBEDPNPNAGUDGK-UHFFFAOYSA-N
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Description

3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with an amino group at the 3-position and a carbonyl group at the 2-position, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminocyclohexanone with formamide under acidic conditions can yield the desired compound. Another method involves the reduction of 3-nitro-1,2,5,6,7,8-hexahydroquinolin-2-one using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amino and carbonyl groups.

    Quinoxaline: Another nitrogen-containing heterocyclic compound with distinct biological activities.

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

Uniqueness

3-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carbonyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEDPNPNAGUDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865855-13-6
Record name 3-amino-1,2,5,6,7,8-hexahydroquinolin-2-one
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